molecular formula C10H13NO2 B13026694 3-(1-Aminopropyl)benzoicacid

3-(1-Aminopropyl)benzoicacid

Cat. No.: B13026694
M. Wt: 179.22 g/mol
InChI Key: ZBKLDHGTCYZAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropyl)benzoic acid is a benzoic acid derivative featuring an aminopropyl substituent at the 3-position of the aromatic ring. The aminopropyl group introduces a longer carbon chain compared to simpler derivatives, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(1-aminopropyl)benzoic acid

InChI

InChI=1S/C10H13NO2/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)

InChI Key

ZBKLDHGTCYZAGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Aminopropyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by reduction to 3-aminobenzoic acid. The final step involves the alkylation of 3-aminobenzoic acid with 1-bromopropane under basic conditions to yield 3-(1-Aminopropyl)benzoic acid .

Industrial Production Methods

Industrial production of 3-(1-Aminopropyl)benzoic acid typically involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Aminopropyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxyl group can participate in ionic interactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below summarizes key differences among 3-(1-aminopropyl)benzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituent Applications/Notes
3-Aminobenzoic Acid 99-05-8 C₇H₇NO₂ Amino group at position 3 Dye intermediate
3-(1-Aminoethyl)benzoic acid hydrochloride 165949-85-9 C₉H₁₂ClNO₂ Aminoethyl group at position 3 Pharmaceutical intermediate (98% purity)
3-(1-Cyano-2-methylpropyl)benzoic Acid 68433-03-4 C₁₂H₁₃NO₂ Cyano and methylpropyl group at position 3 No specified use; cyano group may enhance reactivity
3-(1-Aminopropyl)benzoic Acid Not available C₁₀H₁₃NO₂ (inferred) Aminopropyl group at position 3 Hypothetical applications in drug design or material science

Key Observations :

  • Functional Groups: The cyano substituent in introduces a polarizable nitrile group, which may enhance binding affinity in enzyme inhibition compared to amine groups .
  • Salt Forms: The hydrochloride salt of 3-(1-aminoethyl)benzoic acid () improves water solubility, a critical factor for pharmaceutical formulations .

Physicochemical and Functional Properties

Solubility and Stability
  • 3-Aminobenzoic Acid (): Likely exhibits moderate water solubility due to its polar amino and carboxylic acid groups.
  • 3-(1-Aminoethyl)benzoic Acid Hydrochloride (): The hydrochloride salt enhances solubility in aqueous media, making it suitable for drug delivery systems. The 98% purity indicates high synthetic reliability .
  • 3-(1-Cyano-2-methylpropyl)benzoic Acid (): The cyano group may reduce water solubility but increase stability in organic solvents, favoring applications in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.